molecular formula C25H48N6O3 B116038 Crambescin C1 CAS No. 142605-06-9

Crambescin C1

Cat. No. B116038
CAS RN: 142605-06-9
M. Wt: 480.7 g/mol
InChI Key: WUUWQLVVDDWNMI-UHFFFAOYSA-N
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Description

Crambescin C1 (CC1) is a guanidine alkaloid derived from the Mediterranean marine sponge Crambe crambe . It belongs to the crambescin family of compounds . It has been found to have significant effects on human tumor hepatocarcinoma cells HepG2 .


Synthesis Analysis

The synthesis of Crambescin A, which is structurally related to this compound, has been achieved through an eight-step process . This process involves an asymmetric Biginelli reaction strategy and starts from the abundant and inexpensive aliphatic aldehyde, urea, and methyl 3-oxobutanoate .


Chemical Reactions Analysis

This compound has been found to induce metallothionein genes . It also increases nitric oxide (NO) production in HepG2 cells . In isolated rat aortic rings, it induces an endothelium-dependent relaxation related to eNOS activation and an endothelium-independent relaxation related to iNOS activation .

Scientific Research Applications

Nitric Oxide Production and Hypotensive Effect

Crambescin C1 (CC), derived from the sponge Crambe crambe, has been shown to significantly increase nitric oxide (NO) production. This effect is attributed to CC acting as a substrate for both endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). This interaction leads to endothelium-dependent and independent relaxation in rat aortic rings, indicating a potential application of CC in reducing vascular tone and inducing hypotensive effects in vivo (Rubiolo et al., 2021).

Cytoprotective Effect on HepG2 Cells

This compound has demonstrated a protective effect against oxidative injury in HepG2 cells, a human tumor hepatocarcinoma cell line. This cytoprotective property is achieved through the induction of metallothioneins, even at low concentrations. Furthermore, at higher doses, this compound can arrest the HepG2 cell cycle, potentially inhibiting tumor cell proliferation (Roel et al., 2015).

Inhibition of Ion Channels in Neurons

Studies have shown that this compound, among other crambescin compounds, can inhibit potassium currents in cortical neurons from embryonic mice. This indicates that crambescins, including this compound, have a structure-activity relationship with voltage-gated potassium channels, suggesting potential applications in neurological research and therapy (Martín et al., 2013).

Sustainable Production and Environmental Impact

Research focusing on the sustainable production of bioactive natural products from Crambe crambe, the source of this compound, has been conducted. This involves cultivating sponge specimens in an aquarium for the periodic extraction and purification of crambescin and crambescidin compounds. The environmental assessment of this process is crucial for developing environmentally friendly approaches to harvesting these compounds (Pérez-López et al., 2014).

Synthesis and Structural Studies

Efforts have been made to synthesize this compound and related compounds. Understanding their chemical structure is vital for exploring their potential applications in medicine and pharmacology. One study focuses on the revised structures of crambescins B and C1, based on spectral analysis, highlighting the importance of accurate structural identification for further research and application (Jares-Erijman et al., 1993).

Mechanism of Action

Crambescin C1 exerts a cytoprotective effect on HepG2 cells through the induction of metallothionein, even at low concentrations . At high doses, it arrests the HepG2 cell cycle in G0/G1, thus inhibiting tumor cell proliferation . It also acts as a possible substrate of iNOS and eNOS, increasing nitric oxide production and inducing an in vivo hypotensive effect .

properties

IUPAC Name

7-(diaminomethylideneamino)heptyl 2-amino-6-(3-hydroxypropyl)-4-nonyl-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O3/c1-2-3-4-5-6-8-11-15-20-22(21(16-14-18-32)31-25(28)30-20)23(33)34-19-13-10-7-9-12-17-29-24(26)27/h20,32H,2-19H2,1H3,(H4,26,27,29)(H3,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUWQLVVDDWNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1C(=C(NC(=N1)N)CCCO)C(=O)OCCCCCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931541
Record name 7-Carbamimidamidoheptyl 6-(3-hydroxypropyl)-2-imino-4-nonyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142605-06-9
Record name Crambescin C1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142605069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Carbamimidamidoheptyl 6-(3-hydroxypropyl)-2-imino-4-nonyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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